4-Chloro-2-butanone
Description
Historical Context and Evolution of Research on Halogenated Ketones
The study of halogenated ketones, the class of compounds to which 4-Chloro-2-butanone belongs, is deeply rooted in the foundational principles of organic synthesis. The introduction of a halogen atom adjacent to a carbonyl group, known as alpha-halogenation, has been a subject of investigation for over a century. acs.orgfiveable.me Early research, dating back to the late 19th and early 20th centuries, focused on understanding the fundamental reactivity of these compounds, particularly their susceptibility to nucleophilic substitution and elimination reactions. acs.org The development of reliable methods for the alpha-halogenation of ketones under both acidic and basic conditions was a pivotal advancement, allowing for the predictable introduction of a reactive handle onto a carbon skeleton. fiveable.mefiveable.me
Over the decades, research evolved from simple mechanistic studies to the application of these compounds in complex multi-step syntheses. The mid-20th century saw a surge in the use of α-haloketones as key intermediates in the construction of various cyclic and heterocyclic systems. researchgate.net More recent advancements have been driven by the principles of green chemistry, leading to the development of more efficient and environmentally benign halogenation methods. rsc.org This includes the use of milder reagents and catalyst-free approaches to minimize hazardous byproducts. rsc.org The historical journey of halogenated ketones thus reflects the broader evolution of organic chemistry, from fundamental reactivity studies to the sophisticated design of synthetic pathways for functional molecules.
Significance as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
This compound (C₄H₇ClO) is a colorless liquid that serves as a quintessential example of a versatile synthetic intermediate. lookchem.comontosight.ai Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon of the ketone and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations, making it an indispensable tool for organic chemists. a2bchem.com
The compound is a crucial starting material in the synthesis of numerous pharmaceutical and agrochemical products. a2bchem.comnordmann.global Its ability to participate in substitution reactions enables the introduction of various functional groups, leading to the formation of complex organic structures. a2bchem.com For instance, this compound is employed in the preparation of pyrrolopyrazine derivatives, which have been investigated as selective spleen tyrosine kinase inhibitors. protheragen.ai It also serves as a key reagent in the synthesis of certain N-heterocyclic compounds, including seven-membered nitrogen heterocycles, which are important structural motifs in medicinal chemistry. google.com
The reactivity of this compound is often harnessed in annulation reactions, where it is used to build ring systems onto existing molecular frameworks. This makes it a valuable component in the total synthesis of complex natural products and their analogues. The compound's role as a bifunctional building block allows for the efficient construction of molecular complexity from a relatively simple and commercially available starting material. google.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Boiling Point | 146-156°C |
| Flash Point | 45-58°C |
| Density | ~1.033-1.17 g/cm³ at 20°C |
| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and dichloromethane |
| CAS Number | 6322-49-2 |
| Data compiled from multiple sources. lookchem.comontosight.ainih.gov |
Overview of Key Research Trajectories and Future Directions
Current and future research involving this compound and related bifunctional building blocks is focused on several key areas. A major trajectory is the continued development of novel synthetic methodologies that are more efficient, selective, and sustainable. This includes the exploration of new catalytic systems and reaction conditions that can further expand the synthetic utility of this versatile intermediate.
The demand for new and effective pharmaceuticals continues to drive research into the application of this compound in medicinal chemistry. Its use in the synthesis of novel heterocyclic scaffolds is an area of active investigation, as these structures are often found at the core of biologically active molecules. acs.org The development of multi-component reactions, where several simple molecules are combined in a single step to form a complex product, is another promising avenue where bifunctional reagents like this compound are expected to play a crucial role. nih.gov
Furthermore, there is a growing interest in the use of flow chemistry for the synthesis of active pharmaceutical ingredients. cam.ac.uk The well-defined reactivity of this compound makes it a suitable candidate for integration into continuous manufacturing processes, which can offer advantages in terms of safety, scalability, and efficiency. As the field of organic synthesis continues to evolve, the strategic application of versatile and readily available building blocks like this compound will remain a cornerstone of innovation. acs.orgoaepublish.com
Table 2: Selected Synthetic Applications of this compound
| Reaction Type | Reactant(s) | Product Type | Significance |
| Nucleophilic Substitution/Cyclization | N-tert-butoxycarbonylethylenediamine derivative | Seven-membered N-heterocycle | Intermediate for insomnia treatments google.com |
| Heterocycle Synthesis | Appropriate precursors | Pyrrolopyrazine derivatives | Selective spleen tyrosine kinase inhibitors protheragen.ai |
| Chlorination Source | 4-hydroxy-2-butanone (B42824), thionyl chloride | This compound | Industrial synthesis method with high yield google.com |
| Photosolvolysis | Alcohols (e.g., methanol, ethanol) | Alkoxy-2-butanones | Fundamental photochemical reactivity studies acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGOYBJJLVSJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212585 | |
| Record name | 4-Chlorobutan-2-one | |
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Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-49-2 | |
| Record name | 4-Chloro-2-butanone | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Chloro-2-butanone | |
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| Record name | 4-Chloro-2-butanone | |
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| Record name | 4-Chlorobutan-2-one | |
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| Record name | 4-chlorobutan-2-one | |
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| Record name | 4-CHLORO-2-BUTANONE | |
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Synthetic Methodologies and Advanced Preparations of 4 Chloro 2 Butanone
Established Synthetic Pathways to 4-Chloro-2-butanone
The traditional synthesis of this compound relies on well-documented chemical reactions, primarily involving the chlorination of butanone precursors and the conversion of alcohol derivatives. These methods have been foundational in the production of this compound.
Chlorination Reactions of Butanone Precursors
The direct chlorination of 2-butanone (B6335102) is a common method for synthesizing this compound. ontosight.ai This process typically involves the use of chlorine gas in the presence of a catalyst. ontosight.ai Another approach is the reaction of 2-butanone with hypochlorous acid. ontosight.ai The chlorination of 3-methyl-2-butanone, a related precursor, is also employed, often using chlorine gas and a catalyst like aluminum chloride under controlled temperatures to produce chlorinated ketones.
Conversion from 4-Hydroxy-2-butanone (B42824) and Related Alcohol Derivatives
A widely utilized pathway for the synthesis of this compound is the conversion of 4-hydroxy-2-butanone. google.com This transformation is commonly achieved using thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group with a chlorine atom. google.com The reaction is typically performed at low temperatures, such as -5°C, to manage exothermic side reactions. The process involves dissolving 4-hydroxy-2-butanone in a suitable solvent, followed by the dropwise addition of thionyl chloride. google.com After the reaction, the mixture is often neutralized, for instance with a sodium bicarbonate solution. google.com
Innovations and Process Optimization in this compound Synthesis
Recent research has focused on improving the synthesis of this compound by enhancing yield and purity, developing greener methods, and addressing the challenges of industrial-scale production.
Strategies for Enhanced Synthesis Yield and Purity
Efforts to improve the synthesis of this compound have led to methods that can achieve high yields and purity. For example, a patented method involving the reaction of 4-hydroxy-2-butanone with thionyl chloride reports a synthesis yield of over 95%. google.com This process includes specific temperature control, starting at -5°C and later heating to 60°C, to ensure the reaction goes to completion. google.com Post-reaction, the solution is washed with a 5wt% sodium bicarbonate solution until a neutral pH is achieved, followed by decompression to obtain the final product. google.com Such meticulous control over reaction conditions and purification steps is crucial for obtaining a high-purity product. google.comasianpubs.org The use of whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase has also been explored for the asymmetric reduction of related compounds, achieving high conversion yields and enantiomeric excess. researchgate.nettandfonline.com
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-2-butanone | google.com |
| Reagent | Thionyl chloride | google.com |
| Initial Temperature | -5°C | google.com |
| Final Temperature | 60°C | google.com |
| Reported Yield | >95% | google.com |
Development of Greener Synthetic Routes and Reduced Solvent Methodologies
A significant innovation in the synthesis of this compound is the development of processes that reduce or eliminate the use of solvents like n-hexane. google.com Traditional methods often use such solvents, which can lead to waste during recovery and are not ideal for industrial production. google.com Newer methods aim to improve the reaction conditions to be more environmentally friendly. google.com For instance, research into alternative chlorination processes has identified trichloroisocyanuric acid (TCCA) as a greener alternative to toxic elemental chlorine. dur.ac.uk The development of solvent-free or catalytic methods is an ongoing area of research to minimize waste generation. vulcanchem.com
Scalability Considerations for Industrial Production
For this compound to be viable for industrial applications, its synthesis must be scalable. Processes that are simple, have a short flow, and use readily available equipment are more suitable for large-scale production. google.com The method of converting 4-hydroxy-2-butanone with thionyl chloride has been identified as suitable for industrial production due to its straightforward conditions and high yield. google.com The potential for industrial-scale production is a key consideration in the development of new synthetic methods, with a focus on cost-effectiveness, ease of purification, and operational simplicity. acs.org While some synthesis routes may have high yields, the use of hazardous reagents like tert-butyl lithium can make them difficult to scale up. google.com
Stereoselective Synthesis and Enantiomeric Control in Chloro-Ketone Production
The production of specific stereoisomers of chiral compounds is of paramount importance in the chemical and pharmaceutical industries, as different enantiomers can exhibit distinct biological activities. While this compound itself is a prochiral molecule, it serves as a critical precursor for the synthesis of enantiomerically enriched molecules. Enantiomeric control in the context of this compound primarily involves the stereoselective transformation of its carbonyl group to create a new chiral center. The most prominent and highly successful strategy is the asymmetric reduction of the ketone to produce chiral (R)- or (S)-4-chloro-2-butanol.
This transformation is a key step for accessing valuable chiral building blocks. Advanced methodologies for this purpose are dominated by biocatalytic approaches, which are prized for their high selectivity, mild reaction conditions, and environmentally friendly nature.
Biocatalytic Asymmetric Reduction
The asymmetric reduction of prochiral ketones using biocatalysts, such as isolated enzymes or whole microbial cells, is a well-established and powerful method for producing optically active alcohols. nih.gov These processes rely on oxidoreductase enzymes that utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the carbonyl carbon. brainly.com The three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one enantiomer of the alcohol product.
For the regeneration of the expensive cofactor, a co-substrate is typically added to the reaction mixture. This co-substrate is oxidized by the biocatalyst in a coupled reaction, which simultaneously reduces the oxidized cofactor (NAD⁺/NADP⁺) back to its active form (NADH/NADPH). nih.gov Common co-substrates include glucose, isopropanol, and glycerol. mdpi.comnist.gov
While direct biocatalytic reduction of this compound is a feasible approach, extensive research has been published on structurally related chloro-ketones and hydroxy-ketones, demonstrating the potential and efficiency of this methodology. For instance, the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA), a compound with a similar chloro-alkyl ketone structure, has been thoroughly investigated. Using recombinant Escherichia coli cells that overexpress a secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis, (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-ECHB) has been synthesized with exceptional enantiomeric excess and high yields. mdpi.com Similarly, the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with absolute stereoselectivity (100% ee) using a newly isolated strain of Pichia jadinii. rsc.org These examples underscore the capability of biocatalytic systems to handle functionalized ketones and produce chiral products with high purity.
The table below summarizes key findings from the biocatalytic reduction of ketones structurally related to this compound, highlighting the high degree of enantiomeric control achievable.
Interactive Data Table: Biocatalytic Reduction of this compound Analogs
| Substrate | Biocatalyst | Co-substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ethyl 4-chloroacetoacetate | Recombinant E. coli expressing CpSADH | 2-Propanol | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.2 | >99 | mdpi.com |
| 4-Hydroxy-2-butanone | Pichia jadinii HBY61 | Glucose | (R)-1,3-Butanediol | 85.1 | 100 | rsc.org |
| Ethyl 4-chloroacetoacetate | Recombinant enzyme (CpSADH) | Isopropanol | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95 | 99 | nih.gov |
| 4-chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | Glucose | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95 | 96 | nih.gov |
Other Stereoselective Strategies
Beyond biocatalysis, other asymmetric synthesis techniques could theoretically be applied for enantiomeric control. These include metal-catalyzed asymmetric transfer hydrogenation and organocatalysis.
Metal-Catalyzed Asymmetric Hydrogenation: This method employs chiral metal complexes, often with ruthenium or rhodium, to catalyze the reduction of ketones. brainly.com For example, the asymmetric reduction of 4-phenyl-2-butanone, an analog of this compound, has been reported using a rhodium catalyst, yielding the corresponding alcohol with modest enantioselectivity. acs.org While a powerful tool, challenges for certain substrates can include catalyst inhibition and lower selectivity compared to enzymatic methods.
Kinetic Resolution: Another potential strategy is the kinetic resolution of racemic 4-chloro-2-butanol. In this approach, a chiral catalyst or enzyme selectively reacts with one enantiomer of the racemate, allowing the other enantiomer to be isolated in high optical purity. For instance, lipases are commonly used for the enantioselective acylation of one alcohol enantiomer, leaving the other unreacted. diva-portal.org This method, however, is limited to a theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) can overcome this limitation by combining the kinetic resolution with in-situ racemization of the starting material, potentially affording a single enantiomer with a theoretical yield of 100%. diva-portal.orgresearchgate.net
Reaction Mechanisms and Kinetic Investigations of 4 Chloro 2 Butanone and Its Derivatives
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The chlorine atom in 4-chloro-2-butanone is susceptible to replacement by a variety of nucleophiles. savemyexams.comlibretexts.org These reactions are central to the synthesis of more complex molecules from this chlorinated ketone. The mechanism and rate of these substitutions are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. scribd.comgacariyalur.ac.in
A range of nucleophiles can be employed to displace the chloride in this compound. Strong nucleophiles, such as the hydroxide (B78521) ion (OH⁻), can replace the chlorine to form 4-hydroxy-2-butanone (B42824). byjus.com Amines, like ammonia (B1221849) (NH₃) or primary amines, also act as effective nucleophiles, leading to the formation of the corresponding amino-ketones through a process of nucleophilic substitution. savemyexams.com The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon bonded to the chlorine. savemyexams.com
Studies on analogous α-halo ketones have demonstrated reactions with acetate (B1210297) ions and azide (B81097) ions. cdnsciencepub.com For instance, the reaction of this compound with sodium azide would be expected to yield 4-azido-2-butanone. The relative reactivity of these nucleophiles is a key factor in synthetic applications. For example, experimental data on similar substrates indicates that the bromide ion is generally a better nucleophile than the chloride ion in substitution reactions. scribd.com
The kinetics of nucleophilic substitution reactions are typically studied by monitoring the change in concentration of reactants over time. msu.edu These reactions can follow different rate laws depending on the mechanism.
S_N2 Kinetics: For a bimolecular nucleophilic substitution (S_N2) reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. msu.edumasterorganicchemistry.com The rate law is expressed as: Rate = k[R-Cl][Nu⁻]. gacariyalur.ac.in This second-order kinetics implies a single, concerted step where the nucleophile attacks as the leaving group departs. youtube.com
S_N1 Kinetics: In a unimolecular nucleophilic substitution (S_N1) reaction, the rate-determining step is the formation of a carbocation intermediate, and the rate depends only on the concentration of the substrate. byjus.commsu.edu The rate law is: Rate = k[R-Cl]. msu.edu This type of reaction is favored in polar protic solvents which can stabilize the carbocation. byjus.com
For this compound, a secondary haloalkane, the reaction can potentially proceed via either S_N1 or S_N2 pathways, or a mix of both, depending on the conditions. youtube.com The presence of bulky groups near the reaction center can hinder the S_N2 pathway. libretexts.org Rate constants for the reaction of chlorine atoms with related compounds like n-butanal have been measured to be in the order of 1.63 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net
Table 1: General Kinetic Parameters for Nucleophilic Substitution Mechanisms
| Mechanism | Rate Law | Order | Molecularity | Stereochemistry | Substrate Preference |
| S_N1 | Rate = k[Substrate] | First | Unimolecular | Racemization | Tertiary > Secondary |
| S_N2 | Rate = k[Substrate][Nucleophile] | Second | Bimolecular | Inversion | Methyl > Primary > Secondary |
The two primary mechanistic pathways for the nucleophilic substitution of this compound are the S_N1 and S_N2 reactions. byjus.commasterorganicchemistry.com
The S_N2 mechanism involves a single, concerted step. youtube.com The nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This leads to an inversion of stereochemical configuration at the carbon center. masterorganicchemistry.com The reaction proceeds through a high-energy transition state where the carbon is pentacoordinate. dalalinstitute.com Given that this compound is a secondary halide, the S_N2 pathway is viable, particularly with strong, unhindered nucleophiles in polar aprotic solvents. scribd.commasterorganicchemistry.com
The S_N1 mechanism proceeds in two steps. byjus.com The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a secondary carbocation intermediate. byjus.com This planar intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization) if the carbon were chiral. youtube.com S_N1 reactions are favored for tertiary halides and are promoted by polar protic solvents that can solvate both the leaving group and the carbocation intermediate. byjus.com
A less common mechanism is the S_Ni (Substitution Nucleophilic internal) reaction. In this pathway, a part of the leaving group attacks the substrate, typically from the same face, leading to retention of configuration. dalalinstitute.com
Elucidation of Reaction Kinetics and Rate Coefficients
Radical-Mediated Transformations and Degradation Pathways
Beyond nucleophilic reactions, this compound can undergo transformations initiated by radical species. These reactions are particularly relevant in atmospheric chemistry, where radical-initiated oxidation contributes to the degradation of volatile organic compounds. conicet.gov.ar
Chlorine atoms (Cl•) are highly reactive radicals that can initiate the degradation of organic molecules. researchgate.net The reaction of Cl• with butanone and its analogues typically proceeds via hydrogen abstraction to form a stable molecule (HCl) and an organic radical. researchgate.net The rate constants for the reaction of chlorine atoms with n-butane have been measured at room temperature. acs.org For n-butanal, the rate coefficient for its reaction with Cl• was determined to be (1.63 ± 0.59) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net In the case of butanone, abstraction can occur at different carbon atoms, leading to various radical intermediates. These radicals can then react further, often with molecular oxygen in the atmosphere, to form peroxy radicals and subsequently other oxidation products. nih.govepa.gov
The hydroxyl radical (•OH) is the primary oxidant in the troposphere, responsible for initiating the degradation of most volatile organic compounds during the daytime. conicet.gov.ar The atmospheric degradation of chlorobutanes, initiated by •OH radicals, has been studied experimentally and theoretically. conicet.gov.arresearchgate.net
Significantly, in studies of the •OH-initiated degradation of 1-chlorobutane (B31608), This compound was identified as one of the reaction products. conicet.gov.arresearchgate.netacs.orgnih.gov This indicates that the initial hydrogen abstraction from the chlorobutane chain by •OH leads to a radical that, after reacting with O₂, can ultimately form the chloroketone. The theoretical rate coefficient for the reaction of •OH with 1-chlorobutane is 1.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in good agreement with the experimental value of (2.22 ± 0.50) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.netacs.orgnih.gov The atmospheric lifetime of related compounds is estimated to be on the order of weeks, allowing for long-range transport. nih.govepa.gov The subsequent degradation of this compound itself would also be initiated by •OH radicals, likely through hydrogen abstraction at one of the carbon positions, leading to a cascade of further oxidation reactions. univ-orleans.fr
Table 2: Atmospheric Reaction Rate Coefficients
| Reactant | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
| 1-Chlorobutane | •OH | (2.22 ± 0.50) x 10⁻¹² | 296 |
| N-ethyl perfluorobutanesulfonamide | •OH | (3.74 ± 0.77) x 10⁻¹³ | 301 |
| n-Butanal | Cl• | (1.63 ± 0.59) x 10⁻¹⁰ | 298 |
| N-ethyl perfluorobutanesulfonamide | Cl• | (8.37 ± 1.44) x 10⁻¹² | 296 |
Formation of Oxygenated Species and Alkoxy Radical Intermediates
The reaction of chlorine atoms with butanone in the presence of oxygen leads to the formation of various oxygenated species. acs.orgnih.gov In studies involving the UV irradiation of Cl₂/butanone/N₂/O₂ mixtures, the primary oxygenated products observed were acetaldehyde (B116499), butanedione, and propionyl chloride. acs.orgnih.gov The formation of these products is attributed to the reactions of butanonyl radicals with molecular oxygen.
The process begins with the abstraction of a hydrogen atom from butanone by a chlorine atom, forming a butanonyl radical. In the presence of O₂, this radical can then react to form a peroxy radical. Subsequent reactions of this peroxy radical lead to the formation of alkoxy radical intermediates. acs.orgnih.gov Specifically, the alkoxy radicals CH₃C(O)CH(O)CH₃ and OCH₂C(O)C₂H₅ have been identified as key intermediates. acs.org The major fate of these alkoxy radicals is decomposition. acs.org For instance, CH₃C(O)CH(O)CH₃ decomposes to yield CH₃C(O) radicals and acetaldehyde (CH₃CHO), while OCH₂C(O)C₂H₅ decomposes into formaldehyde (B43269) (HCHO) and C(O)C₂H₅ radicals. acs.org
Alkoxy radicals are significant intermediates in various chemical processes, including organic and atmospheric chemistry. researchgate.net They can be generated from the decomposition of organic peroxides, nitrates, and nitrites. iupac.org The β-scission of alkoxy radicals is a crucial reaction pathway that can lead to a decrease in the carbon chain length. researchgate.net
In the context of the degradation of 1-chlorobutane initiated by OH radicals, this compound is one of the main products identified. conicet.gov.ar This formation is explained by the reaction of the Cγ alkoxy radical with O₂. conicet.gov.ar
The yields of the oxygenated products are highly dependent on the reaction conditions. At 297 K and in the presence of 400 ppm of O₂, the yields of acetaldehyde, butanedione, and propionyl chloride were found to be 52%, 11%, and 2.5%, respectively. acs.orgnih.gov
Temperature Dependence and Rate Constant Determinations of Radical Reactions
The kinetics of the radical reactions of butanone and its derivatives have been the subject of detailed investigation. The reaction of chlorine atoms with butanone has a rate constant of 4.0 (±0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and is independent of temperature over the range of 297–475 K, with an activation energy close to zero. acs.orgnih.gov
However, the relative yields of the chlorinated butanone isomers show a dependence on temperature. In the absence of oxygen, the reaction of chlorine with butanone yields 1-chloro-2-butanone, 3-chloro-2-butanone (B129570), and this compound. acs.orgnih.gov As the temperature increases, the yields of 1-chlorobutanone and 4-chlorobutanone increase relative to that of 3-chlorobutanone. acs.orgnih.gov This temperature dependence allows for the determination of the activation energies for hydrogen abstraction at different positions. The activation energies for hydrogen abstraction from the 1- and 4-positions are 1800 (±300) and 470 (+300, −150) cal mol⁻¹, respectively, relative to abstraction from the 3-position. acs.orgnih.gov
The presence of oxygen significantly alters the product distribution and its temperature dependence. At 297 K, the addition of O₂ dramatically decreases the yields of 1- and 3-chlorobutanone while only slightly affecting the yield of 4-chlorobutanone. acs.orgnih.gov Increasing the temperature to 400 K in the presence of O₂ suppresses the formation of oxygenated products, and the chlorinated butanones again become the primary products. acs.orgnih.gov This indicates that the oxygen addition to the 1- and 3-butanonyl radicals is a reversible process that is sensitive to temperature. acs.orgnih.gov At even higher temperatures (500 K) and high oxygen concentrations, a new reaction pathway opens, leading to a significant yield of methyl vinyl ketone. acs.orgnih.gov
Rate constant ratios for the competition between reaction with Cl₂ and O₂ for the different butanonyl radicals have been determined at 297 K. acs.orgnih.gov These ratios provide insight into the relative reactivity of the radicals towards chlorination versus oxidation.
For the reaction of 4-hydroxy-2-butanone (4H2B) with OH radicals, the rate coefficient exhibits a negative temperature dependence, following the Arrhenius expression k₄H₂B(T) = (1.26 ± 0.40) × 10⁻¹² × exp((398 ± 87)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 280–358 K. researchgate.net
Table 1: Temperature Dependence of Product Yields in the Reaction of Cl with Butanone
| Temperature (K) | Product | Yield (%) (in absence of O₂) | Yield (%) (in presence of O₂) |
|---|---|---|---|
| 297 | 1-Chlorobutanone | 3.1 | 0.25 |
| 297 | 3-Chlorobutanone | 76 | 2 |
| 297 | 4-Chlorobutanone | 22.5 | 18.5 |
| 400 | Oxygenated Products | - | Suppressed |
| 500 | Methyl Vinyl Ketone | - | ~20 |
Data sourced from The Journal of Physical Chemistry A. acs.orgnih.gov
Table 2: Rate Constants and Activation Energies for Radical Reactions
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (cal mol⁻¹) | Temperature Range (K) |
|---|---|---|---|
| Cl + Butanone | 4.0 (±0.4) × 10⁻¹¹ | 0 ± 200 | 297–475 |
| H-abstraction from C-1 of Butanone | - | 1800 ± 300 (relative to C-3) | - |
| H-abstraction from C-4 of Butanone | - | 470 (+300, -150) (relative to C-3) | - |
| OH + 4-Hydroxy-2-butanone | (1.26 ± 0.40) × 10⁻¹² × exp((398 ± 87)/T) | - | 280–358 |
Data sourced from The Journal of Physical Chemistry A and ResearchGate. acs.orgnih.govresearchgate.net
Rearrangement Reactions and Cyclization Processes
This compound and its derivatives are versatile substrates in various rearrangement and cyclization reactions, leading to the formation of important cyclic structures.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a key reaction pathway for appropriately functionalized derivatives of this compound. For instance, the hydrolysis of barban, a carbamate (B1207046) herbicide, involves an intramolecular cyclization step. tandfonline.com While the direct involvement of this compound is not specified, the reaction proceeds through heterocyclic intermediates that subsequently hydrolyze to products including 2-butanone-1,4-diol and 3-chloroaniline. tandfonline.com
In the synthesis of cyclobutanone (B123998) derivatives, a common strategy involves the cyclization of precursors derived from this compound. For example, O-protected 4-chloro cyanohydrins can undergo base-induced cyclization to form cyclobutanone cyanohydrins, which can then be hydrolyzed to cyclobutanone. thieme-connect.de
Application in Annulation Reactions (e.g., Robinson Annulation)
This compound serves as a key reagent in Robinson annulation reactions, a powerful method for forming six-membered rings in organic synthesis. chemicalbook.com It is often used interchangeably with methyl vinyl ketone or its Mannich base equivalent, 4-dialkylamino-2-butanone. chemicalbook.com The Robinson annulation consists of a Michael addition followed by an intramolecular aldol (B89426) condensation. juniperpublishers.com In this sequence, this compound acts as a Michael acceptor precursor. The reaction typically involves a cyclic ketone enolate attacking the electrophilic β-carbon of the α,β-unsaturated ketone system, which can be generated in situ from this compound. juniperpublishers.com
Acid-catalyzed Robinson annulation has also been reported where a chloroketone, such as 21, condenses with a ketone to yield an α,β-unsaturated ketone. juniperpublishers.com
Synthesis of Cyclobutanone Derivatives from Related Precursors
The synthesis of cyclobutanone and its derivatives can be achieved from various precursors related to this compound. One method involves the cyclodialkylation of protected carbonyl groups using 1,3-dihalopropanes. thieme-connect.de For example, the reaction of the lithiated derivative of 1,3-dithiane (B146892) with 1-bromo-3-chloropropane, followed by butyllithium-induced cyclization, yields a dithiane-protected cyclobutanone, which can be deprotected to give cyclobutanone. thieme-connect.dethieme-connect.de
Another approach is the [2+2] cycloaddition of dichloroketene (B1203229) with an alkene, followed by reductive dechlorination. This has been used to synthesize boronated cyclobutanone derivatives. researchgate.net Furthermore, intramolecular ketene-alkene cycloadditions are a powerful tool for constructing bicyclic systems containing a cyclobutanone ring. thieme-connect.de
Photochemical Activation and Transformation Studies
The photochemical behavior of this compound has been investigated to understand its transformation under irradiation. When subjected to photolysis, the primary photochemical processes involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, rather than the carbon-chlorine bond. epa.gov Specifically, irradiation of this compound leads to the formation of a chloroethyl radical and an acetyl radical (ClCH₂CH₂• + •C(O)CH₃) or a 4-chloro-2-oxo-2-butyl radical and a methyl radical (ClCH₂CH₂C(O)• + •CH₃). epa.gov
The cleavage of the C-Cl bond is not observed because the chlorine substituent is remote from the chromophore (the carbonyl group). epa.gov This illustrates that for photolabile groups to be cleaved, they must be in proximity to the light-absorbing part of the molecule. epa.gov This is in contrast to chloroacetone, where the C-Cl bond is adjacent to the carbonyl and is readily cleaved upon irradiation. epa.gov
Studies on related compounds, such as exo-6-chloro-2-(trimethylsiloxy)norbornene, have shown that the photochemical properties can be significantly influenced by the molecular geometry and the resulting orbital interactions. researchgate.net In some cases, photosolvolysis has been reported for this compound in alcoholic media, suggesting that photochemical activation can lead to substitution reactions at the carbon bearing the chlorine atom. researchgate.net
The investigation into the photolysis of 4-hydroxy-2-butanone, a derivative, revealed a photolysis lifetime of about 26 days with an effective quantum yield of 0.08. researchgate.net The observation of acetone (B3395972) as a product suggested the occurrence of a Norrish Type II reaction mechanism. researchgate.net
Applications of 4 Chloro 2 Butanone in Advanced Organic Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
4-Chloro-2-butanone serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceutical agents. Its reactivity allows for the construction of diverse molecular scaffolds found in bioactive compounds.
One of the notable applications of this compound is in the preparation of pyrrolopyrazine derivatives. chemicalbook.comprotheragen.ai These derivatives have been investigated as potent and selective inhibitors of enzymes such as Spleen Tyrosine Kinase (Syk). chemicalbook.comprotheragen.ainih.gov Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for various inflammatory diseases and autoimmune disorders. The synthesis of these inhibitors often involves the reaction of this compound with appropriate amine-containing precursors to construct the core pyrrolopyrazine structure. chemicalbook.comprotheragen.ai Research has focused on modifying these derivatives to improve their physicochemical properties and potency in human whole blood. nih.gov
| Application | Enzyme Target | Therapeutic Area |
| Synthesis of Pyrrolopyrazine Derivatives | Spleen Tyrosine Kinase (Syk) | Inflammatory Diseases, Autoimmune Disorders |
This compound is a precursor in the synthesis of chiral alcohols, which are essential components of many pharmaceuticals. For instance, its derivatives, such as ethyl 4-chloro-3-oxobutanoate, can be stereoselectively reduced to the corresponding chiral hydroxy esters. google.com These chiral building blocks, like (S)-4-chloro-3-hydroxybutanoic acid methyl ester and ethyl (R)-4-chloro-3-hydroxybutanoate, are key intermediates in the synthesis of HMG-CoA reductase inhibitors (statins) and other biologically active molecules like (R)-carnitine and (R)-4-amino-3-hydroxybutyric acid. acs.orgtandfonline.commdpi.com Biocatalytic methods, employing enzymes like alcohol dehydrogenases from various microorganisms, have been developed for the efficient and highly enantioselective synthesis of these chiral alcohols. tandfonline.commdpi.comsci-hub.se
| Precursor | Chiral Intermediate | End Product/Application | Catalyst/Method |
| Ethyl 4-chloro-3-oxobutanoate | (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Statins (e.g., Rosuvastatin, Atorvastatin) | Alcohol Dehydrogenase (ADH) |
| Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) | (R)-carnitine, (R)-4-amino-3-hydroxy-butyric acid | Recombinant E. coli expressing secondary alcohol dehydrogenase |
The reactivity of this compound makes it a valuable precursor for a wide range of drug candidates. chemicalbook.com Its ability to participate in various chemical reactions allows for the construction of diverse heterocyclic and carbocyclic frameworks that form the core of many pharmaceutical agents. researchgate.net The amide structural motif, which is present in a significant percentage of all pharmaceuticals and drug candidates, can be introduced in molecules synthesized from precursors related to this compound. researchgate.net
Synthesis of Chiral Alcohols and Related Bioactive Scaffolds
Contributions to Agrochemical Development
Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the development of agrochemicals. lookchem.com The structural motifs accessible from this compound can be incorporated into molecules designed to have specific pesticidal or herbicidal activities. The versatility of this compound allows for the synthesis of a broad spectrum of compounds that can be screened for desired agrochemical properties.
Synthesis of Complex Molecular Architectures and Polyfunctional Compounds
The unique chemical structure of this compound facilitates the synthesis of complex molecular architectures and compounds bearing multiple functional groups.
This compound can be used to generate protected 1,2-diketones. 1,2-Diketones are highly reactive dielectrophilic compounds that serve as building blocks for various cyclic and heterocyclic systems through reactions with nucleophiles. thieme-connect.de The ability to introduce other functional groups through the chloro-substituent prior to or after manipulation of the ketone functionality makes this compound a key starting material for polyfunctional compounds. These compounds are valuable in the synthesis of complex natural products and other intricate organic molecules.
Utilisation in Polymer Synthesis Research
The dual functionality of this compound allows for its incorporation into polymeric structures through various strategies. While not a conventional monomer for large-scale polymerization, its value lies in the synthesis of specialized polymers and functional materials. Research has explored its derivatives in creating polymer composites and as precursors to monomers for specialty polymers.
One approach involves the conversion of chlorinated ketones into acetylenic compounds, which can then serve as monomers for polymerization. This synthetic route provides a pathway to polymers with unique properties. google.com Another strategy involves creating Schiff base ligands from chlorinated ketones. For instance, a study demonstrated the fabrication of a Schiff base ligand system from 3-chloro-2-butanone (B129570) and ethylenediamine (B42938). This ligand was then used to create a mercury (II) complex that was embedded into a polyvinyl alcohol (PVA) host to prepare polymer composites. The resulting material showed a significant enhancement in its amorphous nature compared to the pure PVA host. researchgate.net
Furthermore, the general class of ketones, including 2-butanone (B6335102), is often used as a solvent in polymerization reactions, such as in certain atom transfer radical polymerization (ATRP) processes. For example, the ATRP of methyl methacrylate (B99206) using a carborane-based initiator showed high conversion and low dispersity when 2-butanone was used as the solvent. acs.org This indicates the compatibility of the butanone structure with polymerization conditions, suggesting the potential for its functionalized derivatives like this compound to be integrated into such systems.
Alkylation Strategies for Carbonyl Group Introduction
This compound is a key reagent for introducing the 3-oxobutyl group into various molecules through alkylation. researchgate.net It acts as an electrophile at the carbon bearing the chlorine atom, allowing it to react with a wide range of nucleophiles. This reaction is fundamental in the construction of 1,4-dicarbonyl compounds and is a cornerstone of annulation strategies, most notably the Robinson annulation. researchgate.net
The process typically involves the reaction of this compound with nucleophiles such as enolates, amines, or carbanions. For example, it can be used to alkylate N-heterocyclic compounds. In a patented method, N-t-butoxycarbonyl-N'-(4-methoxybenzyl) ethylenediamine was reacted with this compound in the presence of sodium hydroxide (B78521) to yield the corresponding alkylated product. google.com This strategy is valuable for building the carbon skeleton of complex target molecules in multi-step syntheses. google.com
The versatility of this compound as an alkylating agent is highlighted in various synthetic protocols. It is often used interchangeably with other methyl vinyl ketone (MVK) equivalents, such as Mannich bases, to achieve similar synthetic outcomes. researchgate.net
Table 1: Examples of Alkylation Reactions Using this compound
| Nucleophile | Base/Solvent | Product Type | Research Focus | Source(s) |
| N-t-butoxycarbonyl-N'-(4-methoxybenzyl) ethylenediamine | Sodium Hydroxide / Dichloromethane | N-Alkylated Amine | Preparation of N-heterocyclic compound intermediates | google.com |
| Acetylacetone (as disodioacetylacetone) | Not Specified | Terminal Alkylation Product | Synthesis of terminal alkylation products from β-diketones | researchgate.net |
| Various Nucleophiles (General) | Not Specified | 3-Ketobutyl Substituted Compounds | General alkylating agent for attaching a 3-ketobutyl group | researchgate.net |
Development of Novel Reagents and Catalysts in Organic Transformations
The unique structure of this compound makes it a valuable starting material for the development of other novel reagents and a substrate for the development of new catalytic systems, particularly in biocatalysis.
A significant application is its conversion into protected forms that serve as more stable or selectively reactive equivalents of other key building blocks. For example, this compound can be acetalized with ethylene (B1197577) glycol to form 2-(2-chloroethyl)-2-methyl-1,3-dioxolane. researchgate.net This resulting compound is a widely used methyl vinyl ketone (MVK) equivalent, which allows for the introduction of the 3-ketobutyl group under conditions where the unprotected ketone of this compound might undergo undesirable side reactions. researchgate.net
In the field of biocatalysis, derivatives of this compound are used as substrates to develop and screen for efficient enzyme catalysts. A study on the development of biocatalysts for producing fine chemicals focused on short-chain reductase (SCR) enzymes. In this work, 3-chloro-2-butanone was used as a substrate to test the activity of a recombinant short-chain carbonyl reductase (SCR-1) for asymmetric reduction. sumitomo-chem.co.jp The development of such biocatalysts is crucial for green chemistry, as they operate under mild conditions and can produce chiral molecules with high selectivity. sumitomo-chem.co.jpresearchgate.net Aldolases, for instance, are another class of enzymes developed for stereoselective C-C bond formation, using ketones as donor substrates. researchgate.net The reactivity of this compound makes it a suitable candidate for use in developing these and other enzyme-based catalytic systems.
Table 2: Transformation of this compound into Other Reagents
| Original Reagent | Transformation | Resulting Reagent | Function | Source(s) |
| This compound | Acetalization with ethylene glycol | 2-(2-chloroethyl)-2-methyl-1,3-dioxolane | Methyl Vinyl Ketone (MVK) Equivalent | researchgate.net |
| 3-Chloro-2-butanone* | Asymmetric reduction via biocatalyst (SCR-1) | Chiral Chloro-alcohols | Chiral building blocks for synthesis | sumitomo-chem.co.jp |
*Note: This example uses the isomer 3-chloro-2-butanone but demonstrates the principle of using chlorinated butanones in catalyst development.
Analytical and Spectroscopic Characterization of Reaction Products and Processes
Chromatographic Methodologies for Product Identification and Quantification
Chromatography is a fundamental tool for separating and analyzing complex mixtures, making it indispensable in the study of reactions involving 4-chloro-2-butanone.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nist.govnist.gov The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
In the analysis of the gas-phase reaction of trans-2-methyl-2-butenal (B1200531) with chlorine atoms, GC-MS was crucial for identifying the reaction products. mdpi.com 3-Chloro-2-butanone (B129570) was identified as a major product with a retention time of 4.38 minutes. mdpi.com The mass spectrum of this peak matched the standard spectrum for 3-chloro-2-butanone, confirming its identity. mdpi.com Other products identified in the same study using this technique included acetaldehyde (B116499), methylglyoxal, acetic acid, 2,3-butanedione, and 2-methyl-2-butenoic acid. mdpi.com
The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with the top three peaks observed at m/z values of 43, 27, and 15. nih.gov This data is essential for the positive identification of this compound in complex reaction mixtures. GC-MS is not only used for qualitative identification but also for quantitative analysis, allowing for the determination of product yields. mdpi.comacs.org For instance, a sensitive GC-MS/MS method was developed for the quantification of potential genotoxic impurities, including 4-chloro-1-butanol, in pharmaceutical ingredients. oup.com
| Compound | Retention Time (min) |
| Acetaldehyde | 2.13 |
| Methylglyoxal | 2.57 |
| Acetic acid | 3.11 |
| 2,3-Butanedione | 3.15 |
| 3-Chloro-2-butanone | 4.38 |
| 2-Methyl-2-butenoic acid | 6.08 |
Data sourced from a study on the gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms. mdpi.com
High-performance liquid chromatography (HPLC) and its higher-resolution counterpart, ultra-performance liquid chromatography (UPLC), are versatile techniques for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally unstable. These methods separate components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
In the synthesis of novel 4,5-dimethylthiazole-hydrazone derivatives from 3-chloro-2-butanone, the purity of the synthesized compounds was confirmed using LC/MS-IT-TOF (Liquid Chromatography/Mass Spectrometry-Ion Trap-Time of Flight) spectral analysis. benthamdirect.comresearchgate.net This combination of liquid chromatography with advanced mass spectrometry allows for both separation and precise mass determination, aiding in structural elucidation. benthamdirect.comresearchgate.net
HPLC methods have been developed for the analysis of related compounds, such as 4-chloro-1-(4-fluorophenyl)-1-butanone, using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such methods can be adapted for the analysis of this compound and its reaction mixtures. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution, making it suitable for high-throughput screening and detailed kinetic studies. sielc.com
Application of Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the connectivity and stereochemistry of atoms within a molecule.
In the synthesis of derivatives of this compound, such as 4,5-dimethylthiazole-hydrazones and piperidin-4-ones, ¹H NMR and ¹³C NMR were essential for confirming the structures of the final products. benthamdirect.comresearchgate.netijitee.org For example, in the synthesis of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, ¹H and ¹³C NMR, along with 2D NMR techniques, were used to characterize the newly synthesized compound. ijitee.org Similarly, the structural elucidation of novel 4,5-dimethylthiazole-hydrazone derivatives was performed using ¹H-NMR and ¹³C-NMR spectral analyses. benthamdirect.comresearchgate.net
The PubChem database provides reference ¹³C NMR data for this compound, which can be used as a standard for comparison. nih.gov The synthesis of 4,4',5,5'-tetramethyl-2,2'-bithiazole from this compound was confirmed by ¹H NMR, showing singlets at δ 2.74 and δ 2.51 ppm.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 2.74 (s), δ 2.51 (s) |
| Mass Spectrometry | (M)⁺, 224 (100%); (M+1)⁺, 225 (13.4%); 226 (7.8%) |
Data from the synthesis of new tetra substituted derivatives of 2,2'- and 4,4'-bithiazoles.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Kinetic Studies
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, the IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) and the carbon-chlorine bond (C-Cl). nih.govspectrabase.com The NIST Chemistry WebBook provides access to the vapor-phase IR spectrum of this compound for reference. nist.govnist.gov The C=O stretch in aliphatic ketones typically appears in the range of 1740-1720 cm⁻¹. libretexts.org
FTIR spectroscopy is also a valuable tool for kinetic studies. dntb.gov.ua By monitoring the change in the intensity of specific absorption bands over time, the rate of disappearance of reactants and the rate of formation of products can be determined. dntb.gov.ua In a study of the gas-phase reaction of trans-2-methyl-2-butenal with chlorine, FTIR was used to quantify the formation of products like HCl, CO, and 3-chloro-2-butanone. mdpi.com The obtained product yields were Y(HCl) = (92.8 ± 12.9)%, Y(CO) = (97.3 ± 10.0)%, and Y(3-chloro-2-butanone) = (52.5 ± 7.3)%. mdpi.com
Advanced Mass Spectrometry Techniques (e.g., Proton Transfer Time-of-Flight Mass Spectrometry) in Gas-Phase Analysis
Advanced mass spectrometry techniques, such as proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS), are highly sensitive methods for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. wikipedia.orgmdpi.com PTR-ToF-MS uses H₃O⁺ ions to gently ionize VOCs via proton transfer, which minimizes fragmentation and allows for the detection of the protonated molecular ion. mdpi.comnih.gov
In the study of the atmospheric reaction of trans-2-methyl-2-butenal with chlorine atoms, PTR-ToF-MS was used to detect and monitor the time evolution of gas-phase reaction products. mdpi.com While the chlorinated product, 3-chloro-2-butanone, was not detected by this method, other non-chlorinated products such as acetaldehyde, acetic acid, methylglyoxal, 2,3-butanedione, and 2-methyl-2-butenoic acid were observed and quantified. mdpi.com The high time resolution and sensitivity of PTR-ToF-MS make it ideal for studying the kinetics of fast gas-phase reactions.
X-ray Diffraction Analysis for Solid-State Characterization of Derivatives and Complexes
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It is particularly useful for unambiguously establishing the structure of novel derivatives and metal complexes of this compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing reaction pathways, providing a balance between accuracy and computational cost.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the identification of transition states—the highest energy structures along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate. libretexts.orgunipg.it
A theoretical study on the gas-phase elimination kinetics of 4-chloro-2-butanone has been conducted using various electronic structure methods, including DFT (B3LYP) and MP2. researchgate.net The study found that the pyrolysis of this compound produces hydrogen chloride and methyl vinyl ketone. The calculations suggest the reaction proceeds through a non-synchronous, four-membered cyclic transition state. researchgate.net This type of mechanism is common for the pyrolysis of alkyl halides. researchgate.net The polarization of the C-Cl bond is identified as a rate-determining factor in the elimination reaction. researchgate.net In a separate study investigating the atmospheric degradation of 1-chlorobutane (B31608) by OH radicals, this compound was identified as one of the reaction products, with the mechanism being suggested through theoretical calculations. conicet.gov.ar
The calculated activation parameters for the gas-phase elimination of this compound highlight the energy requirements for the reaction. researchgate.net
| Computational Method | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
|---|---|---|
| B3LYP/6-31G(d,p) | 202.5 | -9.44 |
| MP2/6-31++G(d,p) | 207.8 | -8.33 |
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements known as conformers. Conformational analysis using DFT helps identify the most stable conformers and the energy barriers between them.
While specific conformational analyses for this compound are not extensively detailed in the literature, studies on the parent molecule, 2-butanone (B6335102), provide a foundational understanding. Ab initio and DFT calculations on 2-butanone have revealed three distinct minima on its potential energy surface. nih.gov The conformational preferences in 2-butanone are primarily governed by a balance of steric interactions and bond dipole interactions. nih.gov
For this compound, the introduction of a chlorine atom at the C-4 position would significantly influence its conformational landscape. The bulky and electronegative chlorine atom introduces additional steric and electronic factors:
Steric Hindrance : The chlorine atom would increase steric repulsion with other parts of the molecule, favoring conformations where it is positioned away from the methyl and carbonyl groups.
Electronic Effects : The strong dipole of the C-Cl bond would interact with the C=O bond dipole. The relative orientation of these dipoles would either stabilize or destabilize certain conformers.
Analogous studies on other halogenated carbonyl compounds, such as α-haloacetamides, also show the existence of distinct stable conformers whose relative energies are sensitive to the solvent environment. auremn.org.br DFT models of similar brominated ketones suggest specific dihedral angles are preferred to minimize steric clashes.
Elucidation of Transition State Structures and Activation Energies
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions in condensed phases. All-atom MD simulations have been successfully used to model the liquid state of various ketones, including butanone. mdpi.com These simulations can predict bulk properties like density and can be used to calculate radial distribution functions (rdfs), which describe how the density of surrounding atoms varies as a function of distance from a central atom. mdpi.comresearchgate.net
MD simulations of butanone in supercritical CO2 showed that the structuring of the solvent around the ketone is a key factor influencing its diffusion properties. ua.pt For this compound, MD simulations could elucidate how the polar C-Cl bond influences its interaction with solvents like water or organic solvents. Such simulations would reveal details about hydrogen bonding (with the carbonyl oxygen) and halogen bonding (with the chlorine atom), as well as dipole-dipole interactions.
Furthermore, MD simulations combined with methods like umbrella sampling can be used to calculate the potential of mean force (PMF) for a molecule partitioning into a different phase, such as a lipid bilayer. conicet.gov.ar This approach has been used to study how cyclic ketones interact with and permeate model cell membranes, finding that the molecules preferentially locate in the lower region of the carbonyl groups of the lipids. conicet.gov.ar A similar study on this compound could provide valuable insights into its passive transport across biological membranes.
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, particularly DFT, are used to analyze a molecule's intrinsic electronic properties, which dictate its reactivity. Key aspects include the analysis of frontier molecular orbitals (FMOs), charge distribution, and reactivity indices.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability. researchgate.netsci-hub.se For a molecule like this compound, the HOMO would likely have significant contributions from the oxygen lone pairs and the C-Cl bond, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group.
Reactivity descriptors derived from quantum chemical calculations can provide a more quantitative picture. A DFT study on cycloaliphatic thioketones calculated electrophilicity and nucleophilicity indices to classify their reactivity. nih.gov Similar calculations for this compound would quantify its behavior as an electrophile (at the carbonyl carbon) and nucleophile (at the carbonyl oxygen and chlorine). The presence of the halogen atom is also significant, as it can participate in halogen bonding, a non-covalent interaction where the chlorine acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. researchgate.net
Molecular Docking Studies in Bioactivity Prediction for Related Compounds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov It is a cornerstone of drug discovery for predicting the bioactivity of novel compounds by estimating the strength of the receptor-ligand interaction, often reported as a binding affinity or score. researchgate.netbiointerfaceresearch.com
While specific docking studies on this compound are not prominent, the literature contains numerous examples of such studies on related ketone derivatives and compounds synthesized from α-haloketones. researchgate.netacs.org These studies illustrate how a molecule like this compound could serve as a scaffold or intermediate for pharmacologically active compounds. For instance, various chalcone (B49325) (α,β-unsaturated ketone) derivatives have been analyzed via molecular docking to predict their potential as antimalarial, anticancer, or anti-inflammatory agents. researchgate.netmdpi.com
The table below summarizes findings from docking studies on compounds that are structurally related to ketones or synthesized from similar halogenated precursors, demonstrating the application of this computational method.
| Compound Class | Protein Target Example | Predicted Bioactivity | Reference |
|---|---|---|---|
| Benzylidene ketone derivatives | Deoxyribose | Antioxidant | researchgate.net |
| β-amino-α,β-unsaturated ketone | Acetylcholinesterase, Cytochrome P450 | Enzyme Inhibition | biointerfaceresearch.com |
| Chalcone derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | mdpi.com |
| Thiazole derivatives (from α-haloketones) | DNA Gyrase (PDB: 1JIJ) | Antimicrobial | mdpi.com |
| Azolylhydrazonothiazoles (from α-haloketones) | Epidermal Growth Factor Receptor (EGFR) | Anticancer | researchgate.netacs.org |
These studies show that by using molecular docking, derivatives of simple molecules like this compound can be computationally screened against various biological targets to guide the synthesis of new therapeutic agents. researchgate.net
Environmental Fate and Atmospheric Chemistry Research
Investigation of Atmospheric Degradation Processes Initiated by Radicals
The atmospheric degradation of chlorinated alkanes is predominantly initiated by reaction with hydroxyl (OH) radicals, the main daytime oxidant in the troposphere. conicet.gov.ar The formation of 4-chloro-2-butanone has been identified in studies investigating the atmospheric degradation of 1-chlorobutane (B31608). conicet.gov.aracs.orgnih.gov The process begins with the abstraction of a hydrogen atom from the 1-chlorobutane molecule by an OH radical, leading to the formation of a chloroalkyl radical. Subsequent reactions of this radical with molecular oxygen (O₂) and nitric oxide (NO) lead to the formation of various oxygenated products, including this compound. conicet.gov.ar
Laboratory investigations using gas chromatography coupled to mass spectrometry (GC-MS) have successfully identified the products of the OH-initiated degradation of 1-chlorobutane under simulated atmospheric conditions. conicet.gov.aracs.orgnih.gov In these studies, this compound was identified as a significant reaction product. conicet.gov.aracs.orgnih.gov This finding suggests that the atmospheric oxidation of 1-chlorobutane is a source of this compound in the environment.
The main reaction products identified from the OH-initiated oxidation of 1-chlorobutane are generated from the subsequent reactions of alkyl radicals formed after the initial H-abstraction at different carbon positions. conicet.gov.ar Other major products identified alongside this compound include 1-chloro-2-butanone and 1-chloro-2-butanol. conicet.gov.aracs.orgnih.gov Minor products such as 3-hydroxy-butanaldehyde and 3-chloro-2-butanol (B1620176) have also been detected. conicet.gov.aracs.orgnih.gov
Table 1: Identified Products from the OH-Initiated Degradation of 1-Chlorobutane
| Product Name | Chemical Formula |
|---|---|
| This compound | C₄H₇ClO |
| 1-Chloro-2-butanone | C₄H₇ClO |
| 1-Chloro-2-butanol | C₄H₉ClO |
| 3-Chloro-2-butanol | C₄H₉ClO |
| 3-Hydroxy-butanaldehyde | C₄H₈O₂ |
Source: conicet.gov.aracs.orgnih.gov
Based on this experimental rate coefficient, the atmospheric lifetime (τ) of 1-chlorobutane with respect to reaction with OH radicals can be calculated. The global atmospheric lifetime (τ_global) is estimated to be approximately 0.0124 years. conicet.gov.ar This relatively short lifetime indicates that 1-chlorobutane will be degraded in the troposphere, leading to the formation of products like this compound. conicet.gov.ar While the lifetime of 4-hydroxy-2-butanone (B42824), a structural analogue, with respect to OH oxidation is about 2.4 days, its photolysis lifetime is much longer at around 26 days, suggesting OH oxidation is the primary degradation pathway. acs.org This suggests that the atmospheric fate of this compound is also likely dominated by its reaction with OH radicals.
Identification of Atmospheric Reaction Products
Assessment of Environmental Impact Indexes and Atmospheric Implications
To understand the broader environmental consequences of chlorinated compounds and their degradation products, various atmospheric impact indexes are calculated for the parent compound. For 1-chlorobutane, these indexes provide an indirect measure of the potential impact of its atmospheric chemistry, which includes the formation of this compound.
The calculated indexes for 1-chlorobutane include the Ozone Depletion Potential (ODP), Photochemical Ozone Creation Potential (POCP), and Global Warming Potential (GWP). conicet.gov.ar The ODP is very low, indicating a negligible impact on stratospheric ozone. conicet.gov.ar However, the POCP values suggest a moderate potential to contribute to the formation of ground-level ozone, or photochemical smog. conicet.gov.ar The Global Warming Potential for 1-chlorobutane is also relatively low. conicet.gov.ar The atmospheric implications of this compound itself are linked to the fate of these degradation products. As an oxygenated volatile organic compound (OVOC), its presence can influence tropospheric ozone and aerosol formation.
Table 2: Estimated Atmospheric Environmental Impact Indexes for 1-Chlorobutane
| Index | Value | Time Horizon (Years) |
|---|---|---|
| Global Atmospheric Lifetime (τ_global) | 0.0124 years | N/A |
| Ozone Depletion Potential (ODP) | 1.4 x 10⁻⁴ | N/A |
| Photochemical Ozone Creation Potential (POCP_E) | 10.55 (single day) | N/A |
| Global Warming Potential (GWP) | 3.1 x 10⁻² | 20 |
| Global Warming Potential (GWP) | 9.1 x 10⁻³ | 100 |
Source: conicet.gov.ar
Fate in Aquatic and Terrestrial Environments (General Methodological Frameworks)
Specific experimental data on the fate of this compound in aquatic and terrestrial environments is limited. Safety Data Sheets for the compound often state that there is no data available regarding its persistence and degradability, bioaccumulative potential, or mobility in soil. echemi.com
In the absence of specific data, general methodological frameworks would be applied to assess its environmental fate. For aquatic environments, this would involve:
Biodegradation studies: Using standard test guidelines (e.g., OECD 301 series) to determine the extent and rate of degradation by microorganisms in water.
Hydrolysis studies: Determining the rate of abiotic degradation in water at different pH values, as the carbon-chlorine bond may be susceptible to hydrolysis.
Adsorption/desorption screening: Using methods like OECD Guideline 106 to estimate the partitioning of the compound between water and soil/sediment, which indicates its mobility.
For terrestrial environments, the assessment would involve:
Soil degradation studies: Investigating its persistence in different soil types under controlled aerobic and anaerobic conditions.
Mobility studies: Evaluating its potential to leach through the soil column, which is often predicted using its octanol-water partition coefficient (logP) and water solubility.
These frameworks rely on a combination of laboratory experiments and predictive modeling to estimate the compound's behavior, persistence, and potential for transport across different environmental compartments.
Q & A
Basic: What are the primary synthetic routes for 4-Chloro-2-butanone in laboratory settings?
Answer:
this compound is synthesized via nucleophilic substitution reactions or as a degradation product in atmospheric chemistry. For example, its ethylene glycol ketal derivative (CAS 57398-28-4) is prepared by reacting this compound with ethylene glycol under acidic conditions, as described in NMR characterization studies . It is also a major product of OH-initiated degradation of 1-chlorobutane, where H-abstraction at Cβ and Cγ positions generates alkyl radicals that recombine with oxygen .
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
Key characterization methods include:
- GC-MS : Used to identify reaction products by matching mass spectra with the NIST database .
- NMR : Distinct triplets at 7.25 ppm (CH₂) and 6.50 ppm (CH₂Cl) in chlorobenzene confirm its structure, as demonstrated in PVC polymer studies .
- IUPAC Standard InChIKey : MAGOYBJJLVSJIC-UHFFFAOYSA-N (CAS 6322-49-2) .
Basic: What is the environmental fate of this compound in the troposphere?
Answer:
Under OH-initiated degradation in clean air (NOx-free), this compound forms via H-abstraction at Cγ in 1-chlorobutane, followed by radical recombination with O₂. This pathway dominates, with a theoretical rate coefficient of 1.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (CCSD(T)) aligning with experimental values (2.22 ± 0.50 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) . Minor products like 3-hydroxy-butanaldehyde suggest competing Cα reactivity .
Advanced: How can computational methods resolve contradictions in reaction mechanisms?
Answer:
Theoretical studies using BHandHLYP/6-311++G(d,p) and CCSD(T) identified 33 reactive channels for OH radical attack on 1-chlorobutane. While Cβ and Cγ abstractions dominate (yielding this compound), minor pathways (e.g., Cl-atom migration) explain unexpected products like 3-chloro-2-butanol. Computational modeling reconciles discrepancies between predicted and observed product distributions .
Advanced: What methodological challenges arise in quantifying reaction products?
Answer:
Qualitative GC-MS analysis (FID/TIC chromatograms) revealed this compound as a major product, but similar detector sensitivities for chlorinated compounds complicate quantification. Researchers must validate assumptions about relative response factors or employ internal standards for accurate quantification .
Advanced: How is this compound applied in polymer chemistry research?
Answer:
In PVC studies, this compound serves as a model compound to assign NMR peaks. Its chemical shifts (e.g., 7.12 ppm in CS₂-acetone-d₅ mixtures) correlate with polymer backbone environments, aiding structural analysis of chlorinated polymers .
Methodological: What techniques validate reaction mechanisms for OH-initiated degradation?
Answer:
- Relative Kinetic Method : Measures rate coefficients using reference compounds (e.g., cyclohexane).
- Theoretical Modeling : Canonical transition state theory (TST) calculates site-specific rate coefficients, validated against experimental data .
- Product Isomerization Analysis : Explains minor products via Cl-atom migration or radical isomerization pathways .
Advanced: How do isotopic labeling studies enhance mechanistic understanding?
Answer:
While not directly documented for this compound, analogous studies on chlorinated alkanes use ¹³C or ²H labeling to track H-abstraction sites and radical intermediates. This approach could resolve ambiguities in competing degradation pathways .
Methodological: How to address contradictions in product distribution between experimental and theoretical data?
Answer:
Discrepancies (e.g., unaccounted minor products) require:
- Sensitivity Analysis : Testing assumptions in computational models (e.g., barrier heights, tunneling effects).
- High-Resolution MS/MS : To detect low-abundance intermediates.
- Cross-Validation : Combining DFT with multireference methods for radical recombination steps .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
